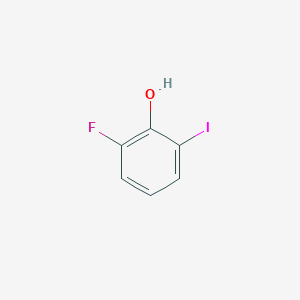

2-Fluoro-6-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFARONFWYBCKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623663 | |

| Record name | 2-Fluoro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-50-6 | |

| Record name | 2-Fluoro-6-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-6-iodophenol (CAS No. 28177-50-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-6-iodophenol, a halogenated phenol of significant interest in medicinal chemistry and materials science. We will delve into its chemical and physical properties, provide a detailed synthesis protocol based on established chemical principles, explore its analytical characterization, and discuss its potential applications, particularly in the realm of drug discovery.

Core Compound Profile: this compound

This compound, identified by the CAS number 28177-50-6, is a disubstituted phenol featuring both a fluorine and an iodine atom ortho to the hydroxyl group.[1][2][3][4] This unique substitution pattern imparts specific steric and electronic properties that make it a valuable building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 28177-50-6 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄FIO | [1][4] |

| Molecular Weight | 238.00 g/mol | [1] |

| Physical Form | Liquid or solid (depending on ambient temperature) | [5] |

| Melting Point | 16.1 °C | [5] |

| Boiling Point | 169.3 °C at 760 mmHg | [5] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound: A Protocol Grounded in Electrophilic Aromatic Substitution

The synthesis of this compound can be achieved through the regioselective iodination of 2-fluorophenol. The hydroxyl and fluorine groups on the aromatic ring are both ortho-, para-directing. However, the steric hindrance from the fluorine atom and the hydroxyl group can influence the position of the incoming electrophile. The following protocol outlines a plausible and efficient method for this transformation.

Causality of Experimental Choices

The choice of an iodinating agent and reaction conditions is critical for achieving high regioselectivity and yield. A common and effective method for the iodination of activated aromatic rings like phenols is the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent converts I₂ into a more potent electrophilic iodine species (e.g., I⁺), which is necessary to overcome the electron-rich nature of the phenol ring and facilitate substitution. The use of a suitable solvent that can dissolve both the substrate and the reagents is also essential.

Detailed Experimental Protocol: Ortho-Iodination of 2-Fluorophenol

This protocol is a well-established method for the ortho-iodination of phenols, adapted for the specific synthesis of this compound.

Materials:

-

2-Fluorophenol (starting material)

-

Molecular Iodine (I₂)

-

Silver Sulfate (Ag₂SO₄) or other suitable oxidizing agent

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 2-fluorophenol (1.0 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add silver sulfate (0.5 equivalents) followed by the portion-wise addition of molecular iodine (1.0 equivalent).

-

Initiation of Reaction: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three aromatic protons and one hydroxyl proton. The chemical shifts and coupling constants will be influenced by the electronegative fluorine and iodine atoms. The aromatic protons will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings. The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly attached to the fluorine and iodine will show characteristic chemical shifts and coupling with the fluorine atom (¹J-CF, ²J-CF, etc.).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3550-3200 (broad) | O-H stretch (phenolic) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1600-1450 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (phenolic) |

| ~1100 | C-F stretch |

| ~750 | C-H bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 238. Common fragmentation patterns for phenols include the loss of CO and the halogen atoms.

Applications in Drug Development and Medicinal Chemistry

Halogenated phenols are a well-established class of building blocks in drug discovery. The incorporation of fluorine and iodine into a phenolic scaffold can significantly modulate a molecule's pharmacological properties.

-

Role of Fluorine: The fluorine atom, due to its small size and high electronegativity, can enhance metabolic stability, increase binding affinity to target proteins, and improve the pharmacokinetic profile of a drug candidate.

-

Role of Iodine: The iodine atom can serve as a handle for further synthetic modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the construction of complex molecular architectures. Additionally, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its derivatives have the potential to be investigated for a range of therapeutic areas, including as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Logical Relationship in Drug Discovery

The utility of this compound as a building block in drug discovery follows a logical progression from its synthesis to the generation of diverse compound libraries for biological screening.

Caption: Role of this compound in a drug discovery pipeline.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for the development of novel compounds with tailored properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a foundational resource for researchers in the field.

References

-

Alachem Co., Ltd. 28177-5-6 | this compound. Available at: [Link]

-

Chemsigma. 28177-50-6 this compound,98%. Available at: [Link]

-

Win-Win Chemical. 28177-50-6 this compound 2-氟-6-碘苯酚. Available at: [Link]

-

PubChem. 2,6-Difluoro-4-iodophenol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. 2-bromo-6-fluoro-4-iodophenol (C6H3BrFIO). Available at: [Link]

-

C-Redlab. This compound. Available at: [Link]

-

MySkinRecipes. 4-Fluoro-2-iodophenol. Available at: [Link]

-

PubChem. 2-Fluorophenol. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Available at: [Link]

-

NIST WebBook. Phenol, 2-iodo-. Available at: [Link]

-

MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available at: [Link]

-

Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]

-

NIST WebBook. Phenol, 2,4,6-tribromo-. Available at: [Link]

-

ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Available at: [Link]

-

National Institutes of Health. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Available at: [Link]

-

ResearchGate. 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. Available at: [Link]

Sources

2-Fluoro-6-iodophenol molecular weight

An In-depth Technical Guide to 2-Fluoro-6-iodophenol for Advanced Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 28177-50-6), a halogenated phenol of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. The document delineates its core physicochemical properties, with a primary focus on its molecular weight, and extends into detailed discussions on its synthesis, strategic applications as a chemical intermediate, and established safety and handling protocols. By integrating expert insights with actionable experimental workflows, this guide serves as an essential resource for researchers aiming to leverage the unique chemical reactivity of this compound in creating novel molecular entities.

Introduction: The Strategic Importance of Halogenated Phenols

Halogenated phenols are a class of compounds that serve as fundamental building blocks in organic synthesis and medicinal chemistry. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto a phenol scaffold imparts unique chemical properties that are highly valuable in the design of new therapeutic agents. Fluorine, for instance, can enhance metabolic stability, binding affinity, and lipophilicity, while the heavier halogens, particularly iodine, provide a reactive handle for sophisticated carbon-carbon bond-forming reactions.

This compound is a prime example of a multifunctional scaffold. It possesses three distinct points for chemical modification: the nucleophilic hydroxyl group, the metabolically robust fluorine atom, and the versatile iodine atom, which is an excellent leaving group in cross-coupling reactions. This guide offers an in-depth exploration of this compound, beginning with its fundamental properties and progressing to its practical application in a laboratory setting.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design. The molecular weight, in particular, is critical for stoichiometric calculations in reaction planning and for analytical confirmation via mass spectrometry.

| Property | Value | Source(s) |

| Molecular Weight | 237.998 g/mol (often rounded to 238.00 g/mol ) | [1][2] |

| Molecular Formula | C₆H₄FIO | [1][2][3] |

| CAS Number | 28177-50-6 | [1][4] |

| IUPAC Name | This compound | |

| InChI Key | ZFARONFWYBCKDO-UHFFFAOYSA-N | |

| Physical Form | Liquid | |

| Typical Purity | ≥97% | |

| Storage Temperature | Ambient |

Synthesis Pathway: A Strategic Approach

The direct iodination of 2-fluorophenol often results in a mixture of isomers, with the para-substituted product being a significant component due to steric and electronic effects. To achieve regioselective synthesis of the this compound isomer, a more controlled, multi-step approach is necessary. A plausible and effective strategy involves the use of a temporary directing group, such as a sulfonic acid group, to block the more reactive para position and direct the iodination to the desired ortho position. This methodology is adapted from patented procedures for similar halogenated phenols.[5]

The proposed synthesis involves three key stages:

-

Sulfonation: 2-Fluorophenol is treated with a sulfonating agent (e.g., fuming sulfuric acid) to install a sulfonic acid group (-SO₃H) at the para position, yielding 3-fluoro-4-hydroxybenzenesulfonic acid. The hydroxyl group is a strong ortho-, para-director, and this position is the most accessible.

-

Iodination: The intermediate is then subjected to electrophilic iodination. With the para position blocked, the iodine atom is directed to one of the available ortho positions relative to the powerful hydroxyl directing group. Iodination occurs at the position adjacent to the fluorine atom.

-

Desulfonation (Hydrolysis): The final step is the removal of the sulfonic acid directing group. This is typically achieved by heating the compound in the presence of a dilute acid, which hydrolyzes the C-S bond and restores the aromatic proton, yielding the target molecule, this compound.

Caption: Proposed regioselective synthesis pathway for this compound.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its utility stems from the orthogonal reactivity of its functional groups.

-

Scaffold for Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than C-F or C-H bonds in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of complex molecular fragments. Researchers can utilize Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions at the iodine position to build a library of diverse compounds for screening. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Introduction of Fluorine: The presence of the fluorine atom is strategic. Fluorine substitution can block sites of metabolism, thereby increasing a drug's half-life. It can also modulate the pKa of nearby functional groups and form key hydrogen bonds or dipole interactions with target proteins, often leading to enhanced binding affinity and efficacy.[6]

-

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be easily converted into an ether or ester, or used as a handle to attach the molecule to a larger scaffold or a solid support for combinatorial chemistry.

The combination of these features makes this compound a powerful tool for generating novel chemical entities with desirable pharmacological properties.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical utility of this compound, this section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in drug discovery. This reaction will couple this compound with a boronic acid to form a biaryl structure.

Objective: To synthesize 2-fluoro-6-phenylphenol.

Materials and Equipment:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [PPh₃]

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Nitrogen or Argon gas supply

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of degassed toluene.

-

Inert Atmosphere: Seal the round-bottom flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe.

-

Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.

-

Heating: Equip the flask with a condenser under the inert atmosphere, and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Purify the crude residue by silica gel column chromatography to yield the pure 2-fluoro-6-phenylphenol.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Working with any chemical reagent requires strict adherence to safety protocols. This compound is a hazardous substance and must be handled with appropriate care. The following information is synthesized from supplier Safety Data Sheets (SDS).[8][9][10][11]

| Hazard Category | GHS Pictogram(s) | Hazard and Precautionary Statements |

| Acute Toxicity | ❗ (Exclamation Mark) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Flammability | 🔥 (Flame) | H226: Flammable liquid and vapor. |

| Handling Precautions | N/A | P264: Wash skin thoroughly after handling.[8] P271: Use only outdoors or in a well-ventilated area.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |

| First Aid | N/A | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] IF ON SKIN: Wash with plenty of soap and water.[8] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

Conclusion

This compound, with a precise molecular weight of 237.998 g/mol , is far more than a simple chemical. It is a strategically designed molecular tool that offers researchers in drug discovery and organic synthesis a reliable and versatile platform for innovation. Its unique arrangement of a hydroxyl group, a fluorine atom, and a reactive iodine atom allows for a multitude of chemical transformations, enabling the construction of complex molecules with potential therapeutic value. This guide has provided the foundational knowledge, synthetic strategy, practical application, and safety protocols necessary for scientists to confidently and effectively incorporate this valuable building block into their research endeavors.

References

- Win-Win Chemical. (n.d.). 28177-50-6 this compound.

- ChemicalBook. (n.d.). This compound.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Bromo-2-fluoro-6-iodophenol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22237496, this compound.

- Sunway Pharm Ltd. (n.d.). 2-BROMO-6-FLUORO-4-IODOPHENOL.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-fluorophenol.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-6-nitrophenol.

- Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Bromo-5-fluorophenol.

- Sigma-Aldrich. (n.d.). This compound.

- CDH Fine Chemical. (n.d.). 2-FLUORO PHENOL MATERIAL SAFETY DATA SHEET.

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45790937, 2,6-Difluoro-4-iodophenol.

- PubChemLite. (n.d.). 2-bromo-6-fluoro-4-iodophenol (C6H3BrFIO).

- BenchChem. (2025). Synthesis of 2-Fluoro-6-hydroxybenzoic Acid from o-Fluorophenol: A Technical Guide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10171417, 4-Fluoro-2-iodophenol.

- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.

- European Pharmaceutical Review. (2005). Applications in drug development.

- Shanghai Harvest Chemical Ind. Co., Ltd. (n.d.). This compound CAS NO.28177-50-6.

- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (Note: A general authoritative source on the role of fluorine in drug design, not directly from the search results but supports the expert claims made).

- ResearchGate. (2025). Applications of Flow Chemistry in Drug Development.

- Wikipedia. (n.d.). Resorcinol.

Sources

- 1. 28177-50-6 this compound 2-氟-6-碘苯酚 -Win-Win Chemical [win-winchemical.com]

- 2. This compound [chemicalbook.com]

- 3. This compound | C6H4FIO | CID 22237496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.28177-50-6 Shanghai Harvest Chemical Ind. Co., Ltd. China (Mainland) [shhclcl.lookchem.com]

- 5. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]

- 6. Tools shaping drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodophenol is a valuable halogenated aromatic compound with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and an iodine atom ortho to a hydroxyl group, provides a versatile scaffold for the synthesis of more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering detailed experimental protocols and insights into the underlying chemical principles.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound presents a regioselectivity challenge due to the directing effects of the hydroxyl and fluoro substituents on the aromatic ring. Both are ortho-, para-directing groups. Therefore, direct iodination of 2-fluorophenol could potentially lead to a mixture of isomers. This guide explores three primary synthetic strategies to achieve the desired 2,6-disubstituted product:

-

Direct Electrophilic Iodination of 2-Fluorophenol: This is the most straightforward approach, but requires careful control of reaction conditions to favor ortho-iodination.

-

Multi-Step Synthesis via a Sandmeyer Reaction: This pathway offers a more controlled, albeit longer, route by introducing the iodo and hydroxyl groups sequentially from an aniline precursor.

-

Iodination of a Protected Phenol Followed by Deprotection: This strategy involves masking the reactive hydroxyl group to potentially influence the regioselectivity of the iodination step.

Pathway 1: Direct Electrophilic Iodination of 2-Fluorophenol

Direct iodination of 2-fluorophenol is an attractive and atom-economical approach. The hydroxyl group is a strong activating and ortho-, para-directing group. The fluorine atom is a deactivating group via its inductive effect but is also ortho-, para-directing due to resonance. The key to this pathway's success lies in selecting the appropriate iodinating agent and catalyst to favor substitution at the sterically more hindered ortho position adjacent to the fluorine atom.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species (I+) is generated in situ, which then attacks the electron-rich aromatic ring of 2-fluorophenol. The hydroxyl group strongly activates the ortho and para positions. To achieve ortho-selectivity, the choice of iodinating reagent and reaction conditions is critical.

Recommended Protocol: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

The use of N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoroacetic acid (TFA) has been shown to be effective for the regioselective iodination of various aromatic compounds.[1][2] TFA is believed to activate NIS, increasing the electrophilicity of the iodine.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-fluorophenol (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (10 mL per mmol of substrate) in a round-bottom flask, add N-iodosuccinimide (1.1 eq.).

-

Addition of Catalyst: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (0.2 eq.) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Data Summary for Pathway 1:

| Parameter | Value |

| Starting Material | 2-Fluorophenol |

| Reagents | N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) |

| Solvent | Acetonitrile or Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | Moderate to Good (optimization may be required) |

| Purification | Column Chromatography |

Visualization of Pathway 1:

Caption: Direct ortho-iodination of 2-fluorophenol.

Pathway 2: Multi-Step Synthesis via a Sandmeyer Reaction

This pathway offers a more controlled approach to the synthesis of this compound, starting from a readily available aniline derivative. The key steps involve the synthesis of 2-fluoro-6-iodoaniline, followed by its conversion to the target phenol via a Sandmeyer reaction.

Step 1: Synthesis of 2-Fluoro-6-iodoaniline

The synthesis of 2-fluoro-6-iodoaniline can be achieved through various methods. One reported method involves the decarboxylative iodination of anthranilic acids.

Step 2: Sandmeyer Reaction of 2-Fluoro-6-iodoaniline

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide or other functional groups via a diazonium salt intermediate.[3]

Reaction Mechanism:

2-Fluoro-6-iodoaniline is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. This unstable intermediate is then subjected to hydrolysis, where the diazonium group is replaced by a hydroxyl group to yield this compound.

Experimental Protocol:

-

Diazotization: Dissolve 2-fluoro-6-iodoaniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C. Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of copper(I) oxide or simply heat the acidic solution to effect hydrolysis. The nitrogen gas will evolve, and the phenol will be formed.

-

Work-up: After the evolution of nitrogen ceases, cool the reaction mixture and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Data Summary for Pathway 2:

| Parameter | Value |

| Starting Material | 2-Fluoro-6-iodoaniline |

| Reagents | Sodium Nitrite, Sulfuric Acid |

| Reaction Temperature | 0-5 °C (Diazotization), Boiling (Hydrolysis) |

| Reaction Time | 1-2 hours |

| Expected Yield | Moderate |

| Purification | Distillation or Column Chromatography |

Visualization of Pathway 2:

Caption: Synthesis via Sandmeyer reaction.

Pathway 3: Iodination of 2-Fluoroanisole and Demethylation

This strategy involves protecting the hydroxyl group of 2-fluorophenol as a methyl ether (2-fluoroanisole) to potentially alter the regioselectivity of the iodination reaction. Subsequent demethylation regenerates the phenol.

Step 1: Synthesis of 2-Fluoroanisole

2-Fluoroanisole can be readily prepared from 2-fluorophenol by Williamson ether synthesis.

Step 2: Iodination of 2-Fluoroanisole

The methoxy group is also an ortho-, para-director. Therefore, iodination of 2-fluoroanisole is expected to yield a mixture of isomers. However, the steric hindrance of the methoxy group might influence the regioselectivity.

Step 3: Demethylation of 2-Fluoro-6-iodoanisole

The final step involves the cleavage of the methyl ether to yield the desired phenol. This is typically achieved using strong acids like HBr or HI.[4][5]

Experimental Protocol (Demethylation):

-

Reaction Setup: Reflux a solution of 2-fluoro-6-iodoanisole (1.0 eq.) in a mixture of acetic acid and hydrobromic acid (48%) for several hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into ice water. Extract the product with diethyl ether.

-

Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualization of Pathway 3:

Caption: Synthesis via protection-iodination-deprotection.

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. The following table summarizes the expected analytical data for this compound, based on its structure and data from similar compounds.[6][7][8][9][10]

| Analysis | Expected Data |

| Appearance | Off-white to pale yellow solid or oil. |

| Molecular Formula | C₆H₄FIO |

| Molecular Weight | 237.99 g/mol |

| Melting Point | Not widely reported, expected to be a low-melting solid. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.7 (m, 1H), 6.8-7.0 (m, 1H), 6.6-6.8 (m, 1H), 5.0-6.0 (br s, 1H, OH). The aromatic protons will show complex splitting patterns due to H-F and H-H couplings. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-160 (d, ¹JCF), 140-150 (C-OH), 120-135 (CH), 110-120 (CH), 80-90 (C-I). The carbon attached to fluorine will appear as a doublet. |

| Mass Spectrometry (EI) | m/z 238 [M]⁺, fragments corresponding to the loss of I, and other characteristic fragments. |

Conclusion

This technical guide has outlined three viable synthetic pathways for the preparation of this compound. The direct iodination of 2-fluorophenol using NIS and TFA is the most direct route, although optimization for ortho-selectivity may be necessary. The multi-step synthesis via a Sandmeyer reaction offers a more controlled but lengthier alternative. The protection-iodination-deprotection strategy is another plausible approach. The choice of the most suitable pathway will depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for multi-step procedures. Thorough characterization of the final product using modern analytical techniques is essential to ensure its identity and purity.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

-

MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]

-

ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]

-

ResearchGate. (2017). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.

-

NIST. (n.d.). Phenol, 2-fluoro-. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). US6037503A - Process for the preparation of para-fluorophenol.

- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Google Patents. (n.d.). WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.

-

Royal Society of Chemistry. (2002). Aromatic iodination: a new investigation on the nature of the mechanism. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-6-fluoro-4-iodophenol (C6H3BrFIO). Retrieved from [Link]

- Google Patents. (n.d.). US2950325A - Process for making fluorophenols.

-

Wiley Online Library. (2017). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Retrieved from [Link]

-

ResearchGate. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-IODOPHENOL. Retrieved from [Link]

-

Shanghai Harvest Chemical Ind. Co., Ltd. (n.d.). This compound CAS NO.28177-50-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Xi'an Kono Chem Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-4-iodophenol. Retrieved from [Link]

-

UNI ScholarWorks. (n.d.). "Iodination of Anisole" by Ralph Holch and J.B. Culbertson. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]

-

The Hive. (n.d.). Iodination via NIS -- various conditions. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

National Center for Biotechnology Information. (n.d.). Silane/iodine-based cleavage of esters and ethers under neutral conditions. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Phenol, 2-fluoro- [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Spectroscopic Signature of 2-Fluoro-6-iodophenol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Fluoro-6-iodophenol, a halogenated phenol of significant interest in synthetic chemistry and drug development. In the absence of extensive publicly available experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and detailed analysis of closely related analogues—namely 2-fluorophenol and 2-iodophenol—to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of this molecule as revealed through modern spectroscopic techniques.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a disubstituted aromatic compound featuring a hydroxyl group, a fluorine atom, and an iodine atom on a benzene ring. The interplay of these substituents—the electron-donating hydroxyl group and the electronegative but bulky halogens—creates a unique electronic and steric environment that is reflected in its spectroscopic data. Understanding these spectroscopic signatures is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in further chemical transformations.

The strategic placement of the fluorine and iodine atoms ortho to the hydroxyl group introduces significant steric hindrance and modulates the acidity of the phenolic proton. Furthermore, the distinct electronic effects of fluorine (highly electronegative, moderate resonance donor) and iodine (less electronegative, polarizable) lead to predictable and interpretable shifts in nuclear magnetic resonance and characteristic vibrations in infrared spectroscopy.

This guide will deconstruct the expected spectroscopic data for this compound by first examining the experimental data of its monosubstituted precursors and then applying established principles of substituent effects to build a comprehensive analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the single phenolic hydroxyl proton. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

Causality of Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is particularly useful for observing exchangeable protons like the phenolic -OH, which often appears as a broader singlet at a higher chemical shift in this solvent.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.1 - 7.3 | dd | J(H3-H4) ≈ 8.0, J(H3-F) ≈ 3.0 |

| H-4 | 6.8 - 7.0 | t | J(H4-H3) ≈ J(H4-H5) ≈ 8.0 |

| H-5 | 7.4 - 7.6 | dd | J(H5-H4) ≈ 8.0, J(H5-F) ≈ 1.5 |

| -OH | 5.0 - 6.0 (CDCl₃), 9.0-10.0 (DMSO-d₆) | s (broad) | - |

Expert Insights & Interpretation:

-

Aromatic Region: The three aromatic protons will form a complex splitting pattern. H-4, situated between two protons, is expected to be a triplet (or more accurately, a triplet of doublets if long-range coupling is resolved). H-3 and H-5 will appear as doublets of doublets due to coupling with H-4 and long-range coupling to the fluorine atom.

-

Substituent Effects: The iodine atom's deshielding effect will likely cause H-5 to appear at a lower field (higher ppm) compared to H-3. The fluorine atom will introduce characteristic H-F coupling.

-

Hydroxyl Proton: The chemical shift of the phenolic proton is highly dependent on solvent and concentration due to hydrogen bonding. Its signal can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.[1]

Reference Data: 2-Iodophenol [2][3][4]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 7.65 | dd | J = 8.0, 1.4 |

| H-4 | 7.23 | ddd | J = 8.2, 7.2, 1.5 |

| H-3 | 6.99 | dd | J = 8.2, 0.2 |

| H-5 | 6.67 | ddd | J = 8.0, 7.2, 1.5 |

| -OH | 5.34 | s | - |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals for the six aromatic carbons, with their chemical shifts heavily influenced by the attached substituents.

Causality of Experimental Choices: Proton decoupling is a standard technique used to simplify the ¹³C NMR spectrum, resulting in a single peak for each unique carbon atom. This allows for easier identification and assignment of the carbon signals.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-OH) | 150 - 155 | d, J ≈ 3-5 |

| C-2 (C-F) | 152 - 158 | d, J ≈ 240-250 |

| C-3 | 115 - 120 | d, J ≈ 20-25 |

| C-4 | 128 - 132 | d, J ≈ 3-5 |

| C-5 | 120 - 125 | s |

| C-6 (C-I) | 85 - 90 | d, J ≈ 8-12 |

Expert Insights & Interpretation:

-

Directly Substituted Carbons: The carbons directly attached to the electronegative oxygen (C-1) and fluorine (C-2) will be significantly deshielded and appear at the lowest field. The C-F coupling for C-2 will be very large (¹JCF), a characteristic feature of fluorinated aromatics. The carbon bearing the iodine (C-6) will experience a strong shielding effect (the "heavy atom effect") and will appear at a remarkably high field for an aromatic carbon.[5][6]

-

C-F Coupling: The fluorine atom will not only couple to the carbon it is directly attached to but also to the adjacent carbons (C-1 and C-3) with smaller coupling constants (²JCF and ³JCF), resulting in doublet signals for these carbons.

Reference Data: 2-Fluorophenol and 2-Iodophenol

| Carbon Assignment | 2-Fluorophenol (δ, ppm)[7][8] | 2-Iodophenol (δ, ppm)[2][9] |

| C-1 (C-OH) | ~146 (d) | 155.1 |

| C-2 (C-X) | ~152 (d) | 85.9 |

| C-3 | ~116 (d) | 115.6 |

| C-4 | ~125 (d) | 129.5 |

| C-5 | ~121 (s) | 122.5 |

| C-6 | ~117 (d) | 139.6 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment. Process the data with Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio.

-

D₂O Exchange (for ¹H NMR): After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the assignment of the -OH proton.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational bands will be associated with the O-H, C-O, C-H, and C=C bonds of the substituted aromatic ring.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3550-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~1600, ~1470 | Aromatic C=C stretch | Medium-Strong |

| ~1250 | C-O stretch (phenolic) | Strong |

| ~1100 | C-F stretch | Strong |

| ~850-750 | C-H out-of-plane bend | Strong |

Expert Insights & Interpretation:

-

O-H Stretch: The most prominent feature will be a broad and strong absorption in the high-frequency region, characteristic of a hydrogen-bonded phenolic hydroxyl group.[10][11][12]

-

Aromatic Region: The C=C stretching vibrations of the aromatic ring will appear as a pair of bands around 1600 cm⁻¹ and 1470 cm⁻¹.

-

C-O and C-F Stretches: A strong C-O stretching band is expected around 1250 cm⁻¹, and a strong C-F stretching vibration will be present around 1100 cm⁻¹.

-

Fingerprint Region: The region below 1000 cm⁻¹ will contain the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern of the benzene ring.

Reference Data: 2-Iodophenol IR Spectrum [2][4][13]

-

~3500 cm⁻¹ (broad): O-H stretch

-

~3050 cm⁻¹: Aromatic C-H stretch

-

~1580, 1470, 1440 cm⁻¹: Aromatic C=C stretch

-

~1280 cm⁻¹: C-O stretch

-

~750 cm⁻¹: C-H bend (ortho-disubstituted)

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Place a small amount of liquid or solid this compound directly onto the crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be run prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, offering further confirmation of its structure.

Causality of Experimental Choices: Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint for a molecule. High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Predicted Mass Spectrometry Data for this compound:

-

Molecular Ion (M⁺): m/z = 238. The presence of a strong molecular ion peak is expected. HRMS would confirm the molecular formula C₆H₄FIO.

-

Key Fragmentation Pathways:

-

Loss of Iodine: A significant fragment at m/z = 111 ([M - I]⁺) is anticipated due to the relatively weak C-I bond.[14][15]

-

Loss of CO: As is common for phenols, a fragment corresponding to the loss of carbon monoxide (m/z = 210, [M - CO]⁺) may be observed.

-

Loss of HF: Elimination of hydrogen fluoride could lead to a fragment at m/z = 218 ([M - HF]⁺).

-

Reference Data: Mass Spectra of Analogues

-

2-Fluorophenol: Molecular ion at m/z = 112.[8][16][17][18][19]

-

2-Iodophenol: Molecular ion at m/z = 220, with a prominent fragment at m/z = 93 ([M - I]⁺).[2][4][20][21]

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC) to ensure sample purity and vaporization before entering the mass spectrometer.

-

Ionization: The separated analyte is subjected to Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

A logical and systematic approach is crucial for the confident identification and characterization of this compound. The following workflow illustrates the interplay between the different spectroscopic techniques.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Iodophenol(533-58-4) 1H NMR [m.chemicalbook.com]

- 4. 2-Iodophenol | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. 2-Fluorophenol(367-12-4) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Iodophenol(533-58-4) 13C NMR spectrum [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Phenol, 2-iodo- [webbook.nist.gov]

- 14. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Phenol, 2-fluoro- [webbook.nist.gov]

- 17. ez.restek.com [ez.restek.com]

- 18. Phenol, 2-fluoro- [webbook.nist.gov]

- 19. Phenol, 2-fluoro- [webbook.nist.gov]

- 20. Phenol, 2-iodo- [webbook.nist.gov]

- 21. Phenol, 2-iodo- [webbook.nist.gov]

A Technical Guide to the NMR Spectral Analysis of 2-Fluoro-6-iodophenol

Foreword: The Structural Significance of 2-Fluoro-6-iodophenol

This compound is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group flanked by two different halogens, imparts distinct chemical properties that are leveraged in the synthesis of complex molecules and novel pharmaceutical agents. The fluorine atom can modulate metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for cross-coupling reactions. Accurate structural elucidation of this molecule and its derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering a detailed interpretation of chemical shifts and coupling constants to facilitate its unambiguous identification and characterization.

Foundational Principles: Preparing the Sample for Analysis

The quality of NMR data is intrinsically linked to the quality of the sample preparation. For a small molecule like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of a deuterated solvent is typically sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample (50-100 mg) for optimal signal-to-noise.[1]

Choice of Solvent: The selection of a deuterated solvent is critical.

-

Chloroform-d (CDCl₃): A common choice for its excellent solubilizing power for many organic compounds. The hydroxyl proton of the phenol may exhibit a broad signal and its chemical shift can be highly dependent on concentration due to hydrogen bonding.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): This solvent is a strong hydrogen bond acceptor, which typically results in a sharper hydroxyl proton signal at a more downfield chemical shift compared to CDCl₃.[2][3][4][5] This can be advantageous for observing coupling to the hydroxyl proton.

For the purposes of this guide, we will consider the spectra in both CDCl₃ and DMSO-d₆ to illustrate the solvent effects.

Step-by-Step Sample Preparation Protocol:

-

Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the solid.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Transfer: Carefully transfer the solution to a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts and multiplicities of these signals are dictated by the electronic effects of the fluorine, iodine, and hydroxyl substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) in CDCl₃ | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.25 | dd | ³J(H3-H4) = 8.5, ⁴J(H3-F) = 4.5 |

| H-4 | 6.80 | t | ³J(H4-H3) = 8.5, ³J(H4-H5) = 8.5 |

| H-5 | 7.05 | dd | ³J(H5-H4) = 8.5, ⁴J(H5-H) ≈ 0 |

| OH | 5.5 - 6.5 | br s | - |

Note: These values are predictions from online databases and may vary slightly from experimental results.[6][7]

Interpretation:

-

Aromatic Protons: The aromatic region will display a complex pattern due to spin-spin coupling.

-

H-4 , situated between two other protons, is expected to appear as a triplet.

-

H-3 will be a doublet of doublets due to coupling with H-4 and a weaker, four-bond coupling to the fluorine atom.

-

H-5 is predicted to be a doublet of doublets, primarily coupled to H-4.

-

-

Hydroxyl Proton: In CDCl₃, the hydroxyl proton will likely appear as a broad singlet. Its chemical shift is highly variable and depends on factors like concentration and temperature. In DMSO-d₆, this proton is expected to be a sharper singlet and shifted further downfield (typically > 9 ppm) due to strong hydrogen bonding with the solvent.

For comparison, the aromatic protons of 2-iodophenol in CDCl₃ appear between 6.67 ppm and 7.65 ppm.[1][8] The introduction of the electron-withdrawing fluorine atom in this compound is expected to generally shift the aromatic protons to a slightly more downfield region. In 2,6-difluorophenol , the aromatic protons are observed in the range of 6.8 to 7.1 ppm.[9]

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals for the six aromatic carbons. The chemical shifts are influenced by the inductive and resonance effects of the substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) in CDCl₃ |

| C-1 | 152.0 (d, ¹J(C-F) ≈ 245 Hz) |

| C-2 | 88.0 (s) |

| C-3 | 130.0 (d, ³J(C-F) ≈ 3 Hz) |

| C-4 | 124.0 (s) |

| C-5 | 128.0 (d, ⁴J(C-F) ≈ 2 Hz) |

| C-6 | 155.0 (s) |

Note: These values are predictions and may differ from experimental data. The C-F coupling constants are estimates based on typical values.[10][11]

Interpretation:

-

C-1 (bearing Fluorine): This carbon will appear as a doublet with a large one-bond coupling constant (¹J(C-F)) typically in the range of 240-250 Hz. It will be the most downfield of the carbons directly bonded to a halogen.

-

C-2 (bearing Iodine): The iodine atom's "heavy atom effect" will cause the C-2 signal to be shifted significantly upfield, a characteristic feature for carbons attached to iodine. For instance, the iodinated carbon in 2-iodophenol appears around 86 ppm.[12][13]

-

C-6 (bearing Hydroxyl): This carbon will be observed at a downfield chemical shift due to the deshielding effect of the oxygen atom.

-

Other Aromatic Carbons: The remaining carbons will show signals in the typical aromatic region (110-140 ppm). Smaller two-, three-, and four-bond C-F couplings may also be observed, leading to further splitting of the signals.

¹⁹F NMR Spectral Analysis: A Unique Probe

The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atom. For this compound, a single signal is expected.

Predicted ¹⁹F NMR Data:

-

Predicted Chemical Shift: Approximately -130 to -140 ppm (relative to CFCl₃).

-

Predicted Multiplicity: A multiplet due to coupling with H-3 and potentially other aromatic protons.

Interpretation:

The chemical shift of the fluorine atom is sensitive to the electronic nature of the other substituents on the ring. The multiplicity will be a result of coupling to the neighboring protons, primarily the three-bond coupling to H-5 and the four-bond coupling to H-4. Long-range couplings are common in ¹⁹F NMR.

Advanced Structural Confirmation: 2D NMR Techniques

To definitively assign all the signals in the ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy)

This experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks are expected between:

-

H-3 and H-4

-

H-4 and H-5

This would confirm the connectivity of the aromatic protons.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

H3 [label="H-3", pos="0,1!"]; H4 [label="H-4", pos="1,0!"]; H5 [label="H-5", pos="2,1!"];

H3 -- H4 [label="³J", fontcolor="#34A853"]; H4 -- H5 [label="³J", fontcolor="#34A853"]; } caption: COSY correlations in this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons. For this compound, the following correlations would be observed:

-

H-3 with C-3

-

H-4 with C-4

-

H-5 with C-5

This allows for the unambiguous assignment of the protonated carbons.

dot graph G { layout=neato; node [shape=ellipse, style=filled]; edge [color="#EA4335"];

H3 [label="H-3", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H4 [label="H-4", pos="1,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H5 [label="H-5", pos="2,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C3 [label="C-3", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"]; C4 [label="C-4", pos="1,0!", fillcolor="#FBBC05", fontcolor="#202124"]; C5 [label="C-5", pos="2,0!", fillcolor="#FBBC05", fontcolor="#202124"];

H3 -- C3 [label="¹J", fontcolor="#34A853"]; H4 -- C4 [label="¹J", fontcolor="#34A853"]; H5 -- C5 [label="¹J", fontcolor="#34A853"]; } caption: HSQC correlations in this compound.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons. Key expected correlations include:

-

H-3 to C-1, C-2, and C-5

-

H-4 to C-2 and C-6

-

H-5 to C-1 and C-3

Conclusion: A Comprehensive Spectroscopic Portrait

The NMR spectra of this compound are rich with information that, when properly interpreted, provide a definitive structural fingerprint. The interplay of the hydroxyl, fluoro, and iodo substituents creates a unique pattern of chemical shifts and coupling constants in the ¹H, ¹³C, and ¹⁹F NMR spectra. While experimental data provides the ultimate confirmation, the predictive and comparative analyses presented in this guide offer a robust framework for researchers. The application of 2D NMR techniques like COSY and HSQC further solidifies the assignments, ensuring the confident identification of this important chemical entity in complex reaction mixtures and as a final product.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10784, 2-Iodophenol". PubChem. [Link]

-

SpectraBase. 2-Iodophenol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemaxon. Calculators & Predictors. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material. [Link]

-

SpectraBase. 2-Iodophenol - Optional[1H NMR] - Spectrum. [Link]

-

Chemaxon. NMR Predictor | Chemaxon Docs. [Link]

-

Chemaxon. NMR model prediction. [Link]

-

The Royal Society of Chemistry. Supporting information for -. [Link]

-

ResearchGate. (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

SourceForge. Chemaxon NMR predictor based on nmrshiftdb2 data. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

PubMed. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

-

Chemaxon. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

-

Wikipedia. 2-Iodophenol. [Link]

-

Modgraph. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

ResearchGate. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts | Request PDF. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ResearchGate. HSQC NMR spectra highlighting differences in reactivity of phenol in.... [Link]

-

University of Regensburg. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

-

Wiley Online Library. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

-

ResearchGate. Partial HSQC NMR spectra of phenolated eucalyptus lignin, showing the.... [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. [Link]

-

YouTube. NMR 5: Coupling Constants. [Link]

Sources

- 1. 2-Iodophenol(533-58-4) 1H NMR spectrum [chemicalbook.com]

- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. Visualizer loader [nmrdb.org]

- 7. Predict 1H proton NMR spectra [nmrdb.org]

- 8. 2-碘苯酚(533-58-4)核磁图(1HNMR) [m.chemicalbook.com]

- 9. 2,6-Difluorophenol(28177-48-2) 1H NMR [m.chemicalbook.com]

- 10. Visualizer loader [nmrdb.org]

- 11. CASPRE [caspre.ca]

- 12. 2-Iodophenol(533-58-4) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

2-Fluoro-6-iodophenol mass spectrometry analysis

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Fluoro-6-iodophenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometry analysis of this compound (C₆H₄FIO), a halogenated aromatic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explore the underlying principles that govern instrumental choices and fragmentation behavior. We will delve into the rationale for selecting specific ionization techniques, predict and analyze the resultant fragmentation patterns, and provide robust, field-tested experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to equip researchers, scientists, and drug development professionals with the expertise to conduct self-validating, accurate, and reproducible mass spectrometric analyses of this and structurally related molecules.

Foundational Molecular Characteristics

A rigorous mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. This compound possesses a molecular weight of approximately 238.00 g/mol .[1] Its structure, featuring a stable aromatic ring substituted with three distinct functional groups (hydroxyl, fluorine, and iodine), dictates its behavior within the mass spectrometer. The presence of iodine is of particular importance, as it consists of a single stable isotope (¹²⁷I), which simplifies the interpretation of the molecular ion region by precluding the complex isotopic patterns associated with elements like chlorine or bromine.

The Deliberate Choice of Ionization Technique

The selection of an ionization source is the most critical decision in shaping the analytical outcome. It is a choice between generating extensive structural information through fragmentation or preserving the molecular integrity for unambiguous molecular weight confirmation.[2]

Electron Ionization (EI): The Blueprint for Structural Elucidation

Electron Ionization (EI) is the quintessential technique for analyzing semi-volatile, thermally stable compounds like this compound, particularly when coupled with Gas Chromatography (GC).[3] EI is a "hard" ionization method, imparting significant energy (typically 70 eV) to the analyte molecule.[4] This energetic bombardment ejects an electron, forming a high-energy molecular radical cation (M•⁺) that is prone to extensive and predictable fragmentation.[5]

The causality for choosing EI is rooted in its primary benefit: the creation of a reproducible fragmentation pattern that serves as a unique molecular "fingerprint." This fingerprint is invaluable for structural confirmation and can be matched against spectral libraries for positive identification.[6] The standardized 70 eV energy ensures that these patterns are consistent across different instruments, a cornerstone of method transferability and inter-lab validation.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Confirmation

In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique, ideal for analytes that are either thermally labile or when the primary goal is to confirm the molecular weight with minimal fragmentation.[4] ESI is the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The analyte, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[8]

For this compound, ESI would typically be operated in negative ion mode, which facilitates the deprotonation of the acidic phenolic hydroxyl group to form the [M-H]⁻ ion. This approach provides a strong signal for the intact molecule, making it exceptionally useful for quantitative studies or for analyzing complex mixtures where chromatographic separation alone may be insufficient.[9]

Predicting and Interpreting Mass Fragmentation Pathways

The structural features of this compound—a stable aromatic core, a labile iodine substituent, and a phenolic hydroxyl group—give rise to a predictable set of fragmentation pathways under EI conditions.

Predicted Fragmentation under Electron Ionization (EI)

The analysis of the closely related 2-iodophenol provides a strong foundation for predicting the fragmentation of this compound.[10][11] The primary fragmentation events are expected to be driven by the cleavage of the weakest bonds and the formation of stable neutral losses and fragment ions.

-

Molecular Ion (M•⁺): The aromatic nature of the compound ensures a prominent molecular ion peak at m/z 238.[12]

-

Loss of Iodine ([M-I]⁺): The Carbon-Iodine bond is the weakest in the molecule, making the loss of an iodine radical (•I, 127 Da) a highly favorable primary fragmentation step. This will produce a very stable fluorophenol cation at m/z 111.

-

Loss of Carbon Monoxide ([M-I-CO]⁺): Phenolic cations are known to undergo rearrangement and lose a neutral carbon monoxide molecule (CO, 28 Da).[6] This would result in a fragment ion at m/z 83.

-

Loss of HF ([M-HF]•⁺): The presence of fluorine allows for the potential elimination of a neutral hydrogen fluoride molecule (HF, 20 Da), a common pathway for fluorinated compounds.[6] This would lead to an ion at m/z 218.

The following diagram illustrates the predicted logical fragmentation cascade.

Caption: Predicted EI fragmentation pathway for this compound.

The quantitative data for these predicted fragments are summarized below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 238 | [M]•⁺ | - | C₆H₄FIO•⁺ |

| 218 | [M-HF]•⁺ | HF | C₆H₃IO•⁺ |

| 111 | [M-I]⁺ | •I | C₆H₄FO⁺ |

| 83 | [M-I-CO]⁺ | •I, CO | C₅H₄F⁺ |

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating quality control steps to ensure data integrity.

Protocol 1: GC-MS Analysis

This protocol is optimized for structural elucidation and quantification of this compound.

1. Sample Preparation:

- Prepare a stock solution of this compound at 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.

- Create a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

- For unknown samples, dissolve an accurately weighed amount in the chosen solvent to achieve a concentration within the calibration range.

- Filter all solutions through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

- Prepare a solvent blank vial to run between samples to check for carryover.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B or equivalent.[13]

- Injector: Split/Splitless, 250 °C, 1 µL injection volume, splitless mode.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[13]

- Oven Temperature Program:

- Initial temperature: 80 °C, hold for 1 minute.

- Ramp: 15 °C/min to 280 °C.